molecular formula C10H13F2NO B13308680 1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol

1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol

Katalognummer: B13308680
Molekulargewicht: 201.21 g/mol
InChI-Schlüssel: VKNPQYGQEFYYGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol is an organic compound with the molecular formula C10H13F2NO . It is characterized by the presence of a difluorophenyl group attached to an amino alcohol structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol typically involves the reaction of 2,4-difluorobenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through nucleophilic substitution, followed by ring opening to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, in its antifungal applications, it may inhibit the activity of enzymes such as lanosterol 14-α demethylase, which is crucial for ergosterol biosynthesis in fungal cells. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol is unique due to its specific structural features, such as the difluorophenyl group and the amino alcohol moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Eigenschaften

Molekularformel

C10H13F2NO

Molekulargewicht

201.21 g/mol

IUPAC-Name

1-[(2,4-difluorophenyl)methylamino]propan-2-ol

InChI

InChI=1S/C10H13F2NO/c1-7(14)5-13-6-8-2-3-9(11)4-10(8)12/h2-4,7,13-14H,5-6H2,1H3

InChI-Schlüssel

VKNPQYGQEFYYGG-UHFFFAOYSA-N

Kanonische SMILES

CC(CNCC1=C(C=C(C=C1)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.